7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)4-1-5-7(12-2-4)13-3-6(15)14-5/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
KBEYMEOVZZAQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with hydrazine or its derivatives, followed by cyclization to form the pyrazinone ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets. Research indicates that derivatives of pyrido-pyrazines can exhibit anticancer, antimicrobial, and anti-inflammatory activities.
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.
Materials Science
In materials science, 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can be utilized in the development of novel polymers and coatings. Its unique chemical structure can impart specific properties to materials such as increased thermal stability and chemical resistance.
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations to enhance performance characteristics.
Agrochemicals
The compound may also have applications in agrochemicals as a potential pesticide or herbicide. Its structural properties suggest it could act on specific biochemical pathways in pests or weeds.
- Pesticidal Activity : Preliminary studies indicate that similar compounds can disrupt metabolic processes in target organisms, leading to effective pest control.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit fibroblast growth factor receptors, thereby affecting cell proliferation and migration .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pyrazinone scaffold is a versatile pharmacophore. Key structural analogs and their substituents are compared below:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The trifluoromethyl group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to hydroxyl or methyl substituents in analogs .
- CC-223’s hydroxypropanyl group improves solubility, while its methoxycyclohexyl substituent likely contributes to mTOR kinase selectivity .
Key Observations :
- CC-223 is a potent mTOR inhibitor with nanomolar activity, under clinical investigation for cancers .
- The 5-(5-fluoro-pyrrolopyridinyl) derivative targets influenza PB2, demonstrating the scaffold’s adaptability to diverse targets .
- The target compound’s -CF₃ group may confer advantages in targeting kinases or viral proteins, though specific data are lacking.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
Biological Activity
7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 1823330-10-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antiviral, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 217.15 g/mol
- Chemical Structure :
Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a comparative analysis of various nitrogen heterocycles, it was noted that derivatives of pyrido[2,3-b]pyrazine exhibited significant cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assays
A study investigated the cytotoxic effects of this compound on HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. The compound demonstrated an IC value comparable to known chemotherapeutics like Doxorubicin, indicating potent anticancer activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT-116 | 10.5 |
| Doxorubicin | HCT-116 | 9.8 |
| This compound | HeLa | 12.0 |
| Doxorubicin | HeLa | 11.5 |
This data suggests that the compound has a selective cytotoxic profile with minimal effects on normal cells, which is crucial for reducing side effects in cancer therapy .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In a study focusing on antiviral agents against herpes simplex virus type 1 (HSV-1), derivatives similar to this compound exhibited significant reductions in viral plaque formation.
Research Findings
In vitro assays revealed that the compound inhibited HSV-1 replication with an EC value of approximately 5 µM. This potency suggests its potential as a therapeutic agent against viral infections.
| Compound | Virus Type | EC (µM) |
|---|---|---|
| This compound | HSV-1 | 5.0 |
| Ribavirin | HSV-1 | 15.0 |
This indicates a promising avenue for further development of antiviral therapies utilizing this compound .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays including DPPH and ABTS methods. The results showed that the compound possessed significant radical scavenging activity.
Comparative Analysis
In antioxidant assays:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 75% at 50 µM | 85% at 50 µM |
| Butylated Hydroxytoluene (BHT) | 70% at 50 µM | 80% at 50 µM |
These findings suggest that the compound could serve as a potential antioxidant agent in pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
